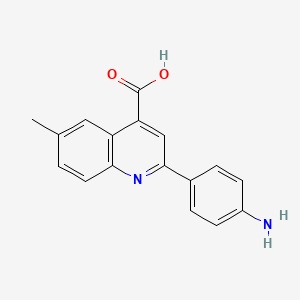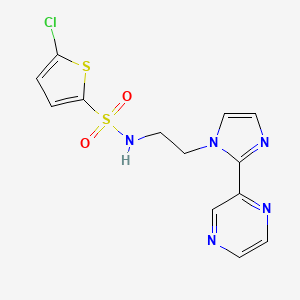
4-(3-(4-((4-メチル-4H-1,2,4-トリアゾール-3-イル)スルホニル)ピペリジン-1-イル)-3-オキソプロピル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物の構造には、生物学的に活性な化合物に見られる共通のモチーフであるピペリジン環が含まれています。ピペリジン誘導体はしばしば抗菌性を有します。研究者はこの化合物を合成し、さまざまな菌株に対する抗菌活性を評価してきました。 新規抗菌剤としての可能性を探るためには、さらなる研究が必要です .
抗真菌活性
抗真菌特性で知られている1,2,4-トリアゾール環の存在から、この化合物は抗真菌活性を示す可能性があります。 真菌病原体に対する有効性を調査することは、創薬のための貴重な洞察を提供する可能性があります .
抗ウイルス剤の可能性
ピペラジン含有化合物は、その抗ウイルス特性について研究されてきました。この化合物のユニークな構造は、ウイルス複製または侵入メカニズムを阻害する可能性を示唆しています。 研究者は、特定のウイルスに対する抗ウイルス活性を調査する必要があります .
抗炎症剤
ピペリジン環は、抗炎症効果と関連付けられています。 この化合物は、炎症性経路を調節する可能性があり、関節リウマチや炎症性腸疾患などの病状に関連する可能性があります .
抗がん研究
文献には明確に記載されていませんが、類似の構造的特徴を持つ化合物は、抗がん剤の可能性について研究されてきました。 研究者は、その細胞毒性を評価し、がん細胞株への影響を評価する必要があります .
中枢神経系の障害
ピペラジン部分は、神経学的障害の治療に使用される薬物に存在します。 この化合物の神経伝達物質系への影響を調査することで、パーキンソン病やアルツハイマー病などの病状の管理における可能性が明らかになる可能性があります .
精神活性
科学研究の主な焦点ではありませんが、ピペラジン環を含む化合物は、レクリエーション目的で違法に使用されてきました。 精神活性効果を理解することは、法医学毒性学に関連する可能性があります .
その他の用途
ピペラジン誘導体に関連するさまざまな薬理学的活性を考えると、研究者は追加の用途を探索する必要があります。 これらには、抗ヒスタミン薬、抗寄生虫薬、糖尿病や凝固障害の治療の可能性が含まれる可能性があります .
要約すると、「4-(3-(4-((4-メチル-4H-1,2,4-トリアゾール-3-イル)スルホニル)ピペリジン-1-イル)-3-オキソプロピル)ベンゾニトリル」という化合物は、さまざまな分野で有望であり、その可能性を最大限に引き出すためにはさらなる調査が不可欠です。
作用機序
Mode of Action
Given the presence of a 1,2,4-triazole ring in its structure, it is possible that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, aromatic stacking interactions, or covalent bonding . These are only hypotheses and further studies are needed to confirm the exact mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a piperidine ring and a sulfonyl group in its structure suggests that it may have good bioavailability and metabolic stability . These are only hypotheses and further studies are needed to confirm the pharmacokinetic properties of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it is likely that it may have multiple effects at the molecular and cellular level. These effects would depend on the compound’s targets and mode of action, which are currently unknown .
Action Environment
The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the presence of a sulfonyl group in its structure suggests that it may be sensitive to changes in pH . These are only hypotheses and further studies are needed to understand how environmental factors influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
4-[3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-22-13-20-21-18(22)27(25,26)16-8-10-23(11-9-16)17(24)7-6-14-2-4-15(12-19)5-3-14/h2-5,13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFJLVSFKJIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2440087.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2440088.png)


![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)

